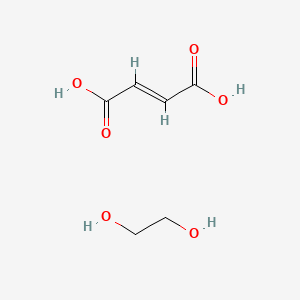
(E)-but-2-enedioic acid;ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethane-1,2-diol can be achieved through several methods. One common approach involves the esterification of fumaric acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in ethylene glycol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in fumaric acid can be reduced to form succinic acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Glycolic acid or oxalic acid.
Reduction: Succinic acid.
Substitution: Various substituted ethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions and metabolic disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;ethane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups in ethylene glycol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in fumaric acid can participate in redox reactions, affecting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic acid: An isomer of fumaric acid with a cis configuration.
Succinic acid: A saturated dicarboxylic acid derived from the reduction of fumaric acid.
Propylene glycol: A diol similar to ethylene glycol but with an additional methyl group.
Uniqueness
(E)-but-2-enedioic acid;ethane-1,2-diol is unique due to its combination of unsaturated dicarboxylic acid and diol functionalities. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
27496-67-9 |
|---|---|
Molekularformel |
C6H10O6 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C4H4O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b2-1+; |
InChI-Schlüssel |
MKEPGIQTWYTRIW-TYYBGVCCSA-N |
SMILES |
C(CO)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C(CO)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C(CO)O.C(=CC(=O)O)C(=O)O |
Synonyme |
PEGF cpd poly(ethylene glycol fumarate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















